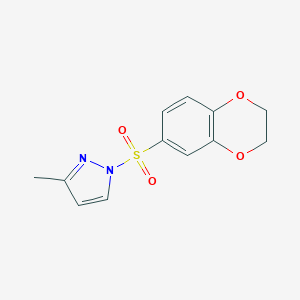

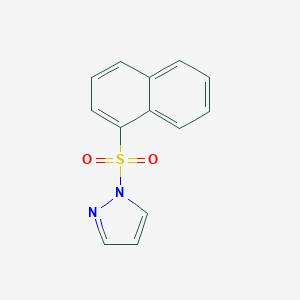

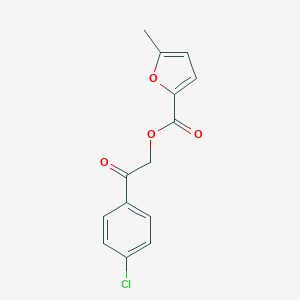

![molecular formula C15H15NO5S B500598 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-82-0](/img/structure/B500598.png)

2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid” is also referred to as “Methyl 2-methoxy-5-sulfamoylbenzoate” or "Methyl 5-(aminosulphonyl)-2-methoxybenzoate" . It is an important intermediate for the synthesis of sulpiride , which is a drug used for the treatment of psychiatric disorders such as schizophrenia and depression .

Synthesis Analysis

The synthesis of “this compound” generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The precursor for this synthesis is salicylic acid . After optimizing reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by 1HNMR and HPLC .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include etherification (phenol hydroxyl), sulfonyl chloride formation, amination, and esterification .Mechanism of Action

Target of Action

It’s known that similar compounds play a significant role in the treatment of psychiatric disorders such as schizophrenia and depression .

Mode of Action

It’s known that similar compounds interact with their targets through processes like free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound is likely to affect several biochemical pathways. For instance, it may be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . It might also participate in transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Similar compounds are known to undergo processes like protodeboronation .

Result of Action

It’s known that similar compounds are important intermediates for the synthesis of drugs like sulpiride, which is used for the treatment of psychiatric disorders such as schizophrenia and depression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves a long process with each step producing a large amount of waste, including high chemical oxygen demand (COD), high salt, high ammonia nitrogen, and mixed wastewater. These factors pose significant challenges and high costs for large-scale industrial production .

Advantages and Limitations for Lab Experiments

2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid is a commonly used NSAID in laboratory experiments due to its anti-inflammatory and analgesic properties. However, it is important to note that this compound acid can have side effects such as gastrointestinal bleeding, renal toxicity, and hepatic toxicity. Therefore, it is important to use this compound acid with caution and to monitor for any adverse effects.

Future Directions

There are several future directions for the study of 2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid. One area of research is the development of new formulations of this compound acid that can improve its bioavailability and reduce its side effects. Another area of research is the investigation of the potential of this compound acid in the treatment of other conditions such as cancer and Alzheimer's disease. Additionally, there is a need for further research to better understand the mechanism of action of this compound acid and its effects on different cell types and tissues.

Synthesis Methods

2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid can be synthesized by several methods, including the condensation of 2,3-dimethylaniline with ethyl chloroformate, followed by reaction with sodium hydroxide and 2-methoxy-5-methylbenzenesulfonyl chloride. Another method involves the reaction of 2,3-dimethylaniline with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydroxide to yield this compound acid.

Scientific Research Applications

2-{[(2-Methoxy-5-methylphenyl)sulfonyl]amino}benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. This compound acid has also been shown to have antipyretic effects, which makes it useful in the treatment of fever.

properties

IUPAC Name |

2-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10-7-8-13(21-2)14(9-10)22(19,20)16-12-6-4-3-5-11(12)15(17)18/h3-9,16H,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXQCRUDKRXUZOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

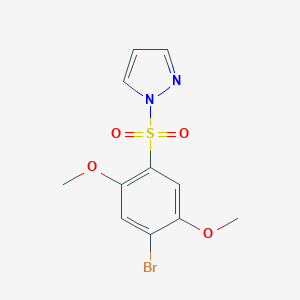

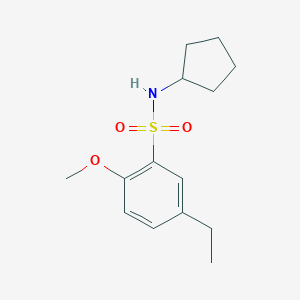

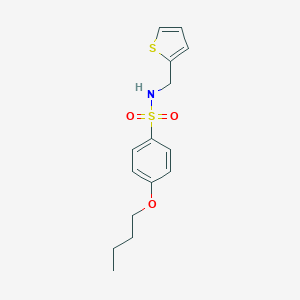

![1-(2-Furoyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B500524.png)

![2,5-dimethyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B500526.png)